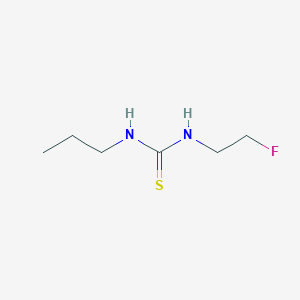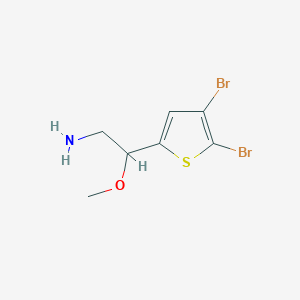
5-Fluoro-2,1-benzoxazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2,1-benzoxazole-3-carbaldehyde is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a fluorine atom at the 5-position and an aldehyde group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,1-benzoxazole-3-carbaldehyde typically involves the formylation of 5-fluoro-2,1-benzoxazole. One common method is the Vilsmeier-Haack reaction, which uses a combination of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions
5-Fluoro-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Fluoro-2,1-benzoxazole-3-carboxylic acid.
Reduction: 5-Fluoro-2,1-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2,1-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 5-Fluoro-2,1-benzoxazole-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and DNA interactions is of particular interest .
類似化合物との比較
Similar Compounds
5-Chloro-2,1-benzoxazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-Methyl-2,1-benzoxazole-3-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
5-Nitro-2,1-benzoxazole-3-carbaldehyde: Similar structure but with a nitro group instead of fluorine.
Uniqueness
5-Fluoro-2,1-benzoxazole-3-carbaldehyde is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in biological systems. This makes this compound a valuable compound for drug development and other applications .
特性
分子式 |
C8H4FNO2 |
|---|---|
分子量 |
165.12 g/mol |
IUPAC名 |
5-fluoro-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4FNO2/c9-5-1-2-7-6(3-5)8(4-11)12-10-7/h1-4H |
InChIキー |
STXYJQDSZFJSRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NOC(=C2C=C1F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


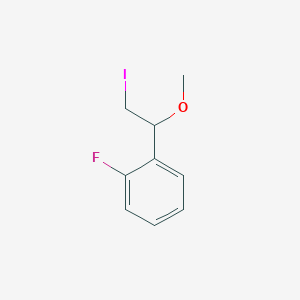
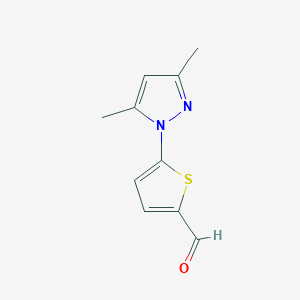
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
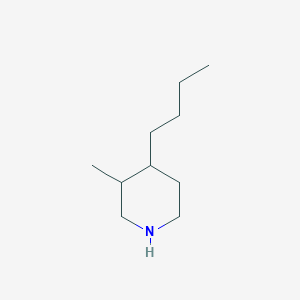
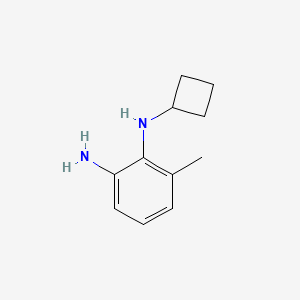
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)

![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)


